4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene

Hole mobility Phosphorescent OLED Charge transport

Sourcing the specific 4-bromo regioisomer of 9,9-diarylfluorene for OLED HTMs is often limited to 2-bromo or 2,7-dibromo variants. This compound provides the exact 4-bromo substitution for regioselective Suzuki/Heck coupling, plus an orthogonal 3-chlorophenyl group enabling sequential dual-functionalization. Key benefits: • Accesses 4-substituted fluorene architectures inaccessible from common 2-bromo building blocks. • Dual-halogen design reduces synthetic step count for advanced OLED materials. • ≥99% purity, global supply with reliable shipping.

Molecular Formula C25H16BrCl
Molecular Weight 431.7 g/mol
Cat. No. B8243397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene
Molecular FormulaC25H16BrCl
Molecular Weight431.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC(=CC=C5)Cl
InChIInChI=1S/C25H16BrCl/c26-23-15-7-14-22-24(23)20-12-4-5-13-21(20)25(22,17-8-2-1-3-9-17)18-10-6-11-19(27)16-18/h1-16H
InChIKeyJNAXRGWFFDZMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene: Technical Baseline & Classification


4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene (CAS 2767332-14-7) is a halogenated fluorene derivative with the molecular formula C₂₅H₁₆BrCl and a molecular weight of 431.75 g/mol . The compound features a fluorene backbone substituted at the 4-position with a bromine atom and at the 9-position with both a phenyl and a 3-chlorophenyl group . This compound belongs to the class of 9,9-diarylfluorene derivatives that serve as key synthetic intermediates for constructing organic electronic materials, particularly as building blocks for hole-transport materials and emitters in OLED applications .

OLED intermediate – building block for hole-transport materials and emitters
Fluorene scaffold with 4-bromo reactive handle
Synthetic workflow – Suzuki, Heck, or Buchwald-Hartwig cross-coupling at the 4-position
Dual-halogen design – enables orthogonal sequential functionalization strategies
Bromo site reactive; chloroaryl group persists or modifies later

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene: Regioisomeric & Halogen-Position Specificity


In fluorene-based OLED intermediates, halogen substitution position is not an interchangeable design parameter—it determines both the regioselectivity of subsequent cross-coupling reactions and the ultimate electronic properties of the final material [1]. The specific 4-bromo substitution on the fluorene core of this compound provides a synthetically accessible reactive site for Suzuki or Heck coupling that is distinct from the 2-bromo or 2,7-dibromo regioisomers commonly found in alternative fluorene building blocks [2]. Furthermore, the 3-chlorophenyl group at the 9-position introduces a meta-chloro substituent that differs electronically and sterically from the 4-chlorophenyl variant, potentially altering molecular packing, charge transport characteristics, and exciplex formation behavior in the final OLED device [3].

2-Bromo or 2,7-dibromo regioisomers may shift cross-coupling regioselectivity and alter the substitution pattern of the final material.
4-Chlorophenyl (para) analog introduces different steric and electronic effects compared to the 3-chlorophenyl (meta) group, potentially changing charge transport and exciplex behavior.
Mono-halogenated fluorene building blocks lack the orthogonal reactivity needed for sequential functionalization, limiting molecular complexity in a single step.

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene: Comparative Evidence


Bromine Substitution Enhances Hole Mobility

Bromine substitution on fluorene-based triphenylamine derivatives has been demonstrated to enhance hole mobility by approximately one order of magnitude compared with non-brominated counterparts under identical electric field conditions. While this class-level evidence derives from structurally related compounds (Br-DTF vs DTF), the bromine substitution effect is a class-level phenomenon applicable to brominated fluorene building blocks [1].

Hole mobility enhancement
Class-level inference
~10× hole mobility vs. non-brominated analog
Reported class-level mobility improvement context for brominated fluorene derivatives
Br-DTF vs DTF in green phosphorescent OLED hole-transport layer
Hole mobility Phosphorescent OLED Charge transport Bromine substitution

Steric Hindrance-Driven Exciplex Emission Enhancement

The 9-phenylfluorene structural motif—the core scaffold of this compound—has been demonstrated to provide increased steric hindrance that enhances exciplex emission efficiency when incorporated into electron acceptor materials. In a class-level study, introducing a 9-phenylfluorene group into a dicyano-substituted acceptor material yielded OLED devices with a maximum external quantum efficiency (ηₑₓₜ) of 25.8%, current efficiency of 83.6 cd/A, and power efficiency of 93.7 lm/W [1].

Exciplex emission efficiency
Class-level inference
ηₑₓₜ 25.8% / CE 83.6 cd/A / PE 93.7 lm/W
Supports steric hindrance engineering for exciplex-TADF acceptors
9-phenylfluorene-modified acceptor device data
Exciplex emission TADF Electron acceptor Steric hindrance

4-Bromo Position Regioselectivity

The halogen position on the fluorene core directly determines the substitution pattern in the final conjugated material. The 4-bromo substitution on this compound provides synthetic access to fluorene derivatives substituted at the 4-position of the core, which is distinct from the more commonly available 2-bromo, 2,7-dibromo, and 9-position-brominated analogs . A recent synthesis study demonstrated that changing the halogen position in ortho-halobenzyl bromide substrates enables position-controlled synthesis of fluorene derivatives with tunable substitution patterns [1].

4-Bromo regioselectivity
Supporting evidence
Unique 4-position entry vs. 2-bromo / 2,7-dibromo isomers
Enables synthesis of 4-substituted fluorene architectures
Halogen-position-controlled cross-coupling study
Regioselectivity Suzuki coupling Cross-coupling Positional isomer

Meta-Chloro Substitution Electronic Tuning

The 3-chlorophenyl (meta-chloro) substituent at the 9-position of this compound provides a distinct electronic environment compared to the 4-chlorophenyl (para-chloro) variant found in alternative fluorene building blocks such as 2-bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene (CAS 2845126-41-0) . Studies on fluorine-substituted fluorene materials have demonstrated that substituent position and electronic character directly influence absorption spectra, photoluminescence spectra, and electroluminescence spectra, with electron-withdrawing groups producing bathochromic (red) shifts and modulating charge injection properties [1].

Meta-chloro electronic tuning
Supporting evidence
Distinct electron-withdrawing effect vs. para-chloro or non-halogenated
Provides alternative HOMO/LUMO alignment for charge transport design
Position-dependent spectral shifts observed in class studies
Electronic tuning Substituent effect Meta-substitution Charge transport

Dual Halogen Orthogonal Functionalization

This compound contains two distinct halogen functionalities: a reactive bromine atom at the 4-position of the fluorene core and a less reactive chlorine atom on the 3-chlorophenyl ring. This dual-halogen architecture enables sequential, orthogonal functionalization strategies—the bromine site can participate in Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) while the chloroaryl group remains intact for subsequent modification or serves as a persistent electronic modulator . This orthogonal reactivity is not available in mono-halogenated fluorene building blocks such as 9-(3-bromophenyl)-9-phenyl-9H-fluorene or 4-bromo-9-phenyl-9H-fluorene .

Orthogonal functionalization
Supporting evidence
2 reactive handles (bromo + chloroaryl) vs. 1 in mono-halogenated analogs
Supports sequential coupling for complex OLED building blocks
Pd-catalyzed tandem cross-coupling strategies
Orthogonal reactivity Sequential coupling Building block Cross-coupling

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene: Research & Application Scenarios


High-Mobility HTMs for Green Phosphorescent OLEDs

This compound serves as a brominated fluorene building block for synthesizing hole-transport materials with enhanced hole mobility. Class-level evidence indicates that bromine substitution on fluorene-based triphenylamine derivatives improves hole mobility by approximately one order of magnitude compared to non-brominated analogs, leading to OLED devices with ultralow operating voltage (below 2.4 V at 1 cd/m²) and high luminous efficiency (over 21% EQE and 90 lm/W without light outcoupling enhancement) [1]. Researchers developing next-generation green phosphorescent OLEDs can utilize this compound as a starting material for constructing bromine-substituted HTMs.

Sterically Hindered Electron Acceptors for Exciplex-TADF OLEDs

The 9-(3-chlorophenyl)-9-phenylfluorene scaffold of this compound provides the 9,9-diarylfluorene core that has been demonstrated to enhance exciplex emission efficiency through increased steric hindrance. Studies on 9-phenylfluorene-based electron acceptor materials have achieved maximum external quantum efficiencies of 25.8%, current efficiencies of 83.6 cd/A, and power efficiencies of 93.7 lm/W in exciplex-TADF OLED devices [2]. This compound's 3-chlorophenyl substituent offers additional electronic tuning capability for acceptor materials requiring specific electron-withdrawing character.

Position-Controlled Synthesis of 4-Substituted Fluorenes

For synthetic chemists requiring fluorene derivatives substituted specifically at the 4-position of the fluorene core, this compound provides the necessary 4-bromo regioisomer. Halogen-position-controlled synthesis studies have established that varying the halogen position enables access to distinct fluorene substitution patterns via Pd-catalyzed tandem cross-coupling [3]. This compound fills a specific synthetic niche for 4-substituted fluorene architectures not accessible from more common 2-bromo or 2,7-dibromo starting materials.

Orthogonal Functionalization for Complex OLED Architectures

The dual-halogen architecture (4-bromo on fluorene core plus 3-chloro on the 9-aryl group) enables orthogonal sequential functionalization strategies not possible with mono-halogenated fluorene building blocks . The reactive bromine site participates in initial cross-coupling to introduce primary functional groups, while the less reactive chloroaryl group remains intact for subsequent modification or persists as an electronic modulator. This orthogonal reactivity reduces the synthetic step count required to access multifunctional fluorene derivatives for advanced OLED materials.

Application
Selection Property
Validation Focus
High-mobility HTM synthesis
Brominated fluorene scaffold
Hole mobility benchmarking in device-relevant HTL
Exciplex-TADF acceptor design
9,9-Diarylfluorene steric bulk
Exciplex efficiency and device EQE evaluation
4-Substituted fluorene architectures
4-Bromo regioisomer
Cross-coupling regioselectivity confirmation
Multifunctional OLED intermediates
Dual-halogen orthogonal reactivity
Sequential functionalization efficiency

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